molecular formula C23H26ClN3O4 B11075599 1-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11075599
M. Wt: 443.9 g/mol
InChI Key: OPIGRGCCXNYYEO-UHFFFAOYSA-N
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Description

This compound belongs to the class of hexahydroquinoline derivatives . Its complex structure contains a morpholine ring , a chlorophenyl group , and a carboxamide functional group. The presence of these moieties suggests potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following:

    Alkylation of Morpholine: The morpholine ring is alkylated with or a similar alkylating agent.

    Amidation: The resulting amine is then subjected to amidation with an appropriate carboxylic acid derivative (e.g., acyl chloride) to form the carboxamide functionality.

Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorophenyl group is susceptible to substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as .

    Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of appropriate catalysts.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Biological Studies: Researchers explore its effects on cellular processes and pathways.

    Materials Science: Its unique structure could contribute to novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. potential molecular targets include enzymes , receptors , or cellular signaling pathways . Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Quinoline derivatives: Explore compounds with quinoline scaffolds.

    Morpholine-based amides: Investigate other morpholine-containing amides.

Properties

Molecular Formula

C23H26ClN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide

InChI

InChI=1S/C23H26ClN3O4/c24-16-5-7-17(8-6-16)27-20-3-1-4-21(28)18(20)15-19(23(27)30)22(29)25-9-2-10-26-11-13-31-14-12-26/h5-8,15H,1-4,9-14H2,(H,25,29)

InChI Key

OPIGRGCCXNYYEO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NCCCN4CCOCC4)C(=O)C1

Origin of Product

United States

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